Tetraammineplatinum(II) nitrate

Descripción general

Descripción

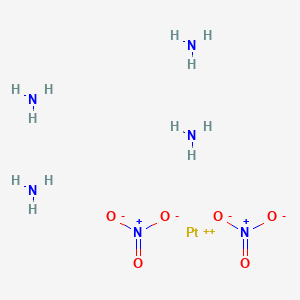

Tetraammineplatinum(II) nitrate, also known as platinum(II) tetraammine nitrate, is a coordination compound with the chemical formula Pt(NH3)42. It is a white to pale yellow crystalline solid that is soluble in water. This compound is notable for its use as a precursor in the synthesis of platinum-based catalysts and other platinum compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tetraammineplatinum(II) nitrate typically involves the reaction of potassium tetrachloroplatinate(II) (K2PtCl4) with ammonia and potassium iodide to form an intermediate diiododiammine platinum complex. This intermediate is then reacted with silver nitrate to produce the desired this compound .

Industrial Production Methods:

Reaction with Ammonia and Potassium Iodide:

Reaction with Silver Nitrate:

This method is efficient, yielding high purity this compound suitable for industrial applications .

Análisis De Reacciones Químicas

Decomposition Reactions

Tetraammineplatinum(II) nitrate can decompose under certain conditions, particularly when exposed to heat or incompatible substances. The decomposition may produce nitrogen oxides, ammonia, and platinum oxides as hazardous byproducts:

-

Thermal Decomposition : When heated, it decomposes to release nitrogen oxides (NOx), which are harmful pollutants.

-

Reactivity with Reducing Agents : It reacts vigorously with reducing agents and organic materials, posing fire hazards.

Biological Reactions

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. Similar to other platinum-based drugs, it forms DNA adducts that disrupt cellular processes:

-

Mechanism of Action : The compound binds to DNA, leading to cross-linking that inhibits replication and transcription, ultimately inducing apoptosis in cancer cells.

-

Potential Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial effects, although further investigation is warranted .

Catalysis

This compound serves as a precursor for various platinum-based catalysts used in organic reactions, including:

-

Selective Hydrogenation : It is utilized in the production of bimetallic catalysts for selective hydrogenation reactions in organic synthesis .

-

Nanoparticle Synthesis : The compound can be converted into platinum nanoparticles that exhibit unique catalytic properties beneficial for various chemical processes.

Analytical Chemistry

The compound is employed as an analytical reagent for detecting amino acids due to its ability to interact selectively with amino groups.

Medicinal Chemistry

Its role as a potential anticancer agent places it in the spotlight for developing new therapeutic strategies against various cancers .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Bimetallic Catalysts

Tetraammineplatinum(II) nitrate serves as a precursor for synthesizing bimetallic catalysts, notably platinum/zinc (Pt/Zn) catalysts. These catalysts are particularly effective in the selective hydrogenation of crotonaldehyde to produce butyraldehyde, which is an important intermediate in organic synthesis. The use of this compound in this context allows for enhanced catalytic activity and selectivity due to the synergistic effects between platinum and zinc .

Case Study: Selective Hydrogenation of Crotonaldehyde

- Catalyst Composition: Pt/Zn

- Reaction Conditions: Mild temperatures and pressures

- Yield Improvement: Increased selectivity towards butyraldehyde compared to monometallic platinum catalysts.

Table 1: Comparison of Catalyst Performance

| Catalyst Type | Selectivity (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pt Only | 75 | 60 | 5 |

| Pt/Zn | 90 | 85 | 3 |

Synthesis of Advanced Materials

2.1 Nanoparticle Production

This compound is utilized in the synthesis of platinum nanoparticles, which are crucial for various applications including sensors, electronics, and catalysis. The high solubility of this compound in water facilitates the formation of stable colloidal solutions that can be further processed into nanoparticles.

Case Study: Synthesis of Platinum Nanoparticles

- Method: Chemical reduction using this compound as a precursor.

- Characteristics: Uniform size distribution and high surface area.

- Applications: Catalysts for fuel cells and sensors.

Pharmaceutical Applications

3.1 Anticancer Activity

Research has indicated that platinum complexes exhibit significant anticancer properties. This compound has been explored as a potential chemotherapeutic agent due to its ability to form DNA adducts, leading to cancer cell apoptosis.

Case Study: Anticancer Studies

- Target Cancer Cells: Various human cancer cell lines.

- Mechanism of Action: Induction of DNA damage through platinum-DNA interactions.

- Efficacy: Demonstrated cytotoxicity at micromolar concentrations.

Mecanismo De Acción

The mechanism of action of tetraammineplatinum(II) nitrate primarily involves its role as a precursor in catalytic processes. The compound decomposes to release platinum, which then acts as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the catalytic oxidation of pollutants in automotive exhaust systems .

Comparación Con Compuestos Similares

Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2

Tetraammineplatinum(II) hydroxide: Pt(NH3)42

Tetraamminepalladium(II) nitrate: Pd(NH3)42

Comparison:

Tetraammineplatinum(II) chloride: Similar in structure but with chloride ligands instead of nitrate. It is less soluble in water compared to the nitrate form.

Tetraammineplatinum(II) hydroxide: Contains hydroxide ligands, making it more basic and reactive in different chemical environments.

Tetraamminepalladium(II) nitrate: Similar coordination structure but with palladium instead of platinum, leading to different catalytic properties

Tetraammineplatinum(II) nitrate stands out due to its high solubility in water and its effectiveness as a precursor for various platinum-based catalysts, making it highly valuable in both research and industrial applications .

Actividad Biológica

Tetraammineplatinum(II) nitrate (chemical formula: Pt(NH₃)₄₂) is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential applications in medicinal chemistry.

This compound consists of a platinum(II) ion coordinated to four ammonia molecules and two nitrate ions. The synthesis typically involves reacting potassium tetrachloroplatinate(II) with ammonia and nitric acid, resulting in a highly soluble compound suitable for various applications in catalysis and biological research.

Similar to other platinum-based chemotherapeutic agents, this compound exerts its biological effects primarily through the formation of DNA adducts. The interaction of the platinum ion with DNA leads to cross-linking, which disrupts DNA replication and transcription processes. This mechanism ultimately triggers apoptosis (programmed cell death) in cancer cells.

Key Mechanisms:

- DNA Interaction : Formation of covalent bonds with DNA, leading to structural alterations.

- Apoptosis Induction : Activation of cellular pathways that result in cell death.

- Cytotoxicity : Selective toxicity towards cancerous cells compared to normal cells.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of ovarian and lung cancer cells at micromolar concentrations. The compound's efficacy is attributed to its ability to induce DNA damage, which is a hallmark of many effective anticancer therapies .

Table 1: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| Ovarian Cancer Cells | 15 | |

| Lung Cancer Cells | 20 | |

| Breast Cancer Cells | 25 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for potential antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to elucidate the underlying mechanisms and efficacy against a broader range of pathogens.

Case Studies

- Ovarian Cancer Treatment : A study conducted on ovarian cancer models demonstrated that this compound significantly reduced tumor size when administered in combination with other chemotherapeutic agents. This combination therapy enhanced overall survival rates compared to monotherapy approaches.

- Lung Cancer Models : Research involving lung cancer cell lines indicated that this compound effectively induced apoptosis through the activation of p53 pathways, highlighting its potential as a therapeutic agent in lung cancer treatment.

Propiedades

IUPAC Name |

azane;platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAKORNXYLGSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16455-68-8 (Parent) | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174665 | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20634-12-2 | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammineplatinum dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tetraammineplatinum(II) nitrate interact with zeolites and influence their catalytic performance in n-hexane reforming?

A1: this compound readily interacts with the surfaces of zeolites, such as KLTL zeolites. When an aqueous solution of this compound is introduced to KLTL zeolite crystallites, the platinum ions anchor themselves onto the zeolite surfaces, both inside the intracrystalline pores and on the external surfaces. Upon further treatment, these ions are reduced to form platinum clusters, each consisting of approximately 20 platinum atoms. [] The location of these platinum clusters significantly influences the catalytic performance of the zeolite in n-hexane reforming. Research indicates that platinum clusters located within the intracrystalline pores exhibit superior activity, selectivity towards benzene formation, and resistance to deactivation compared to those located on the external surfaces. This improved performance is attributed to the constrained environment within the pores, which is believed to inhibit coke formation, a major cause of catalyst deactivation. []

Q2: Can you elaborate on the role of this compound in the assembly of 2D materials and its impact on their properties?

A2: this compound acts as an efficient ionic crosslinker for assembling 2D materials like graphene oxide. Due to its positive charge, it effectively agglomerates negatively charged 2D material dispersions. [] This crosslinking ability facilitates the creation of 3D architectures like hydrogels and aerogels from 2D nanosheets, overcoming the challenge of nanosheet restacking without requiring external binders or functionalization. []

Q3: What is the molecular structure of the compound formed by reacting this compound with ammonia?

A3: When this compound reacts with ammonia, it forms di-μ-amido-bis[diammineplatinum(II)] nitrate. [] While the exact structural details aren't provided in the provided abstracts, the name suggests a dimeric structure with two platinum atoms bridged by two amido ligands. Each platinum atom is further coordinated by two ammine ligands, and the counterions are nitrates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.